2-Chloro-4-methyl-6-prop-2-enylaniline

Description

Substituted anilines are a class of aromatic compounds that serve as fundamental building blocks in a vast array of chemical syntheses. Their utility spans from the creation of vibrant dyes to the development of life-saving pharmaceuticals and advanced materials.

Substituted anilines are cornerstone intermediates in numerous sectors of the chemical industry. In medicinal chemistry, the aniline (B41778) scaffold is a common feature in a multitude of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. nih.govnih.gov The ability to introduce various functional groups onto the aniline ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. nih.gov

In materials science, aniline derivatives are precursors to polymers, such as polyaniline, which exhibit interesting conducting properties. researchgate.net They are also integral to the synthesis of agrochemicals, including herbicides and pesticides, as well as pigments and dyes for textiles and other applications. trc-leiden.nlbritannica.comatamanchemicals.comguidechem.com The reactivity of the amino group and the aromatic ring enables a wide range of chemical transformations, making substituted anilines indispensable tools for organic chemists. byjus.comchemistrysteps.comscienceinfo.com

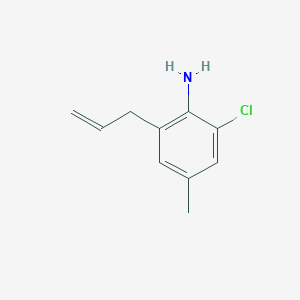

2-Chloro-4-methyl-6-prop-2-enylaniline is an aniline derivative characterized by a specific substitution pattern on the benzene (B151609) ring. The core structure consists of an amino group (-NH₂) attached to a benzene ring, which is further functionalized with a chlorine atom at the C2 position, a methyl group at the C4 position, and a prop-2-enyl (allyl) group at the C6 position.

The chemical topology of this molecule is defined by the interplay of the electronic effects of its substituents. The amino and methyl groups are electron-donating, which increases the electron density of the aromatic ring, particularly at the ortho and para positions, and enhances its reactivity towards electrophilic substitution. byjus.comscienceinfo.com Conversely, the chlorine atom is an electron-withdrawing group through induction, which deactivates the ring. The allyl group is largely electronically neutral but provides a reactive site for a variety of chemical transformations. The steric hindrance imposed by the ortho-substituents (chloro and allyl groups) can also influence the molecule's reactivity and conformation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂ClN |

| Molecular Weight | 181.66 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | > 200 °C (estimated) |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

The synthesis of substituted anilines has a rich history dating back to the 19th century. The first synthesis of aniline itself is often credited to Nikolai Zinin in 1842, who reduced nitrobenzene. wikipedia.org A significant industrial method, the Béchamp reduction, which uses iron and acid to reduce nitroaromatics, was developed in 1854 and played a crucial role in the burgeoning synthetic dye industry. wikipedia.orgcatalysis-kalvis.ru

The preparation of halogenated anilines, such as chloroanilines, typically involves the reduction of the corresponding halogenated nitroaromatic compound. atamanchemicals.comguidechem.comwikipedia.orgprepchem.com Direct halogenation of aniline is often problematic as it can lead to multiple substitutions and oxidation of the amino group. byjus.com Therefore, the synthesis of a compound like this compound would likely begin with a pre-functionalized benzene ring.

The introduction of an alkenyl group, such as an allyl group, onto an aniline ring has been achieved through various methods. A classical approach is the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl aryl ether, which thermally converts to an ortho-allyl phenol. A similar reaction can occur with N-allylanilines to produce ortho-allylanilines. wikipedia.orglibretexts.orgmasterorganicchemistry.comncsu.eduorganic-chemistry.org More contemporary methods for the synthesis of allylanilines involve transition metal-catalyzed cross-coupling reactions. rsc.org

While specific research on this compound is not prominent in the current literature, its structure suggests several potential avenues for academic and industrial research. The presence of multiple, distinct functional groups makes it a highly versatile synthetic intermediate.

The allyl group is particularly amenable to a wide range of chemical transformations, including oxidation, reduction, addition reactions, and metathesis. This allows for the introduction of further complexity and functionality into the molecule. The chloro substituent can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

From a medicinal chemistry perspective, this compound could serve as a scaffold for the synthesis of novel bioactive molecules. The specific substitution pattern may lead to compounds with unique pharmacological profiles. nih.govnih.govacs.org The development of efficient synthetic routes to this compound and the exploration of its reactivity would be of significant academic interest, potentially leading to the discovery of new chemical transformations and the synthesis of novel heterocyclic compounds. organic-chemistry.orgnih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-6-prop-2-enylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-3-4-8-5-7(2)6-9(11)10(8)12/h3,5-6H,1,4,12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYXGINPOSRNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Chloro 4 Methyl 6 Prop 2 Enylaniline

Regioselective Functionalization of Aniline (B41778) Scaffolds

Achieving the desired substitution pattern on an aniline ring requires careful control of regioselectivity. The inherent directing effects of the amino group, along with the strategic introduction of other functionalities, play a crucial role in guiding subsequent reactions to the correct positions.

Directed Ortho-Metalation Strategies for Directed Alkylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of substituents. wikipedia.org

For the synthesis of anilines, the amino group itself can act as a DMG, although its acidity often requires protection. organic-chemistry.org More effective DMGs for anilines include amides, carbamates, and sulfonamides. organic-chemistry.org These groups chelate to the lithium of the organolithium reagent, positioning it to abstract a proton from the nearby ortho C-H bond. baranlab.org

In a hypothetical synthetic route towards 2-Chloro-4-methyl-6-prop-2-enylaniline, one could envision starting with a pre-functionalized aniline derivative. For instance, an N-protected 4-methylaniline could be subjected to DoM to introduce a substituent at the 2-position. Subsequent manipulation of this substituent could lead to the introduction of the chloro group. The steric hindrance and electronic effects of the existing substituents would then influence the introduction of the final allyl group.

| Parameter | Description | Relevance to Synthesis |

| Directing Metalation Group (DMG) | A functional group that directs deprotonation to the ortho position. wikipedia.orgbaranlab.org | The choice of DMG is critical for efficient and regioselective lithiation of the aniline scaffold. |

| Organolithium Reagent | A strong base used for deprotonation (e.g., n-BuLi, s-BuLi). uwindsor.ca | The reactivity of the organolithium reagent must be matched to the acidity of the targeted C-H bond. |

| Electrophile | A reagent that reacts with the aryllithium intermediate. | A suitable electrophile is required to introduce the desired alkyl group at the ortho position. |

| Reaction Conditions | Temperature, solvent, and additives. | Low temperatures are typically required to maintain the stability of the organolithium intermediates. |

Palladium-Catalyzed C-C Coupling Approaches for Alkenyl Group Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and are particularly well-suited for introducing alkenyl groups onto aromatic rings. nih.govresearchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the synthesis of substituted alkenes. wikipedia.org In the context of synthesizing this compound, a Heck reaction could be employed to introduce the prop-2-enyl group. This would typically involve the reaction of a suitably substituted haloaniline (e.g., 2-chloro-6-iodo-4-methylaniline) with propene in the presence of a palladium catalyst and a base. wikipedia.org

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination to afford the product and regenerate the active catalyst. wikipedia.org The regioselectivity of the alkene insertion is a key consideration in these reactions.

A variation of this approach is the intramolecular Heck reaction, which can be used to construct cyclic systems. nih.govyoutube.com While not directly applicable to the synthesis of the target molecule, it highlights the versatility of this methodology.

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate. libretexts.orgyoutube.com This reaction is known for its mild reaction conditions and high functional group tolerance. libretexts.org

To introduce the prop-2-enyl group via a Suzuki-Miyaura coupling, one would need to react an appropriately substituted haloaniline with an allylboronic acid or ester. researchgate.net The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org

| Reaction | Aryl Partner | Alkenyl Partner | Catalyst System | Key Features |

| Heck Reaction | Aryl halide (Br, I) or triflate wikipedia.org | Alkene wikipedia.org | Pd(0) complex, base wikipedia.org | Forms a substituted alkene. wikipedia.org |

| Suzuki-Miyaura Coupling | Aryl halide (Br, I) or triflate libretexts.org | Organoboron reagent libretexts.org | Pd(0) complex, base libretexts.org | Mild conditions, high functional group tolerance. libretexts.org |

Nucleophilic Aromatic Substitution Pathways for Halogenated Anilines

Nucleophilic aromatic substitution (SNA) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is typically favored when the aromatic ring is substituted with strong electron-withdrawing groups ortho and/or para to the leaving group. libretexts.orgyoutube.com

While the chloro and methyl groups in the target molecule are not strongly electron-withdrawing, under certain conditions, such as with a highly activated nucleophile or under forcing reaction conditions, SNA could potentially be used to introduce a substituent. For instance, if a suitable precursor with a good leaving group (e.g., fluoride) were available, a strong nucleophile could displace it. However, for the synthesis of this compound, direct C-H functionalization or cross-coupling methods are generally more efficient and regioselective.

The mechanism of SNA typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

Remote Functionalization Techniques for Sterically Hindered Positions

Accessing sterically hindered positions on an aromatic ring can be challenging with traditional methods. Remote functionalization techniques offer a solution by activating a C-H bond that is distant from the initial point of interaction with the catalyst. These methods often employ a directing group that positions the catalyst to effect a reaction at a remote site.

Multi-Step Synthesis from Readily Available Precursors

The construction of this compound is typically approached through multi-step sequences that begin with simpler, commercially available aromatic compounds. The primary challenge lies in the regioselective introduction of three distinct substituents—chloro, methyl, and prop-2-enyl groups—at specific positions on the aniline ring.

Convergent and Divergent Synthetic Routes from 2-Chloro-4-methylaniline (B104755)

The most logical and widely applied approach to synthesizing this compound is a divergent route starting from the precursor 2-chloro-4-methylaniline. tcichemicals.comnih.gov In this strategy, the aniline core already possesses the required chloro and methyl groups at the C2 and C4 positions, respectively. The synthesis then focuses on the selective introduction of the prop-2-enyl (allyl) group at the C6 position, which is ortho to the amino group. This transformation is a C-H activation and alkenylation reaction, a significant area of research in modern organic synthesis. lookchem.com

Strategic Incorporation of Chloro and Methyl Moieties at Defined Positions

The synthesis of the key precursor, 2-chloro-4-methylaniline, requires careful strategic planning to ensure the correct placement of the chloro and methyl substituents. The relative positions of these groups are dictated by the directing effects of substituents on the aromatic ring during electrophilic substitution reactions or through more complex, directed methodologies.

Several established methods can be employed:

Nitration and Reduction: A common route begins with a substituted toluene. For instance, the nitration of p-toluidine (B81030) followed by chlorination and subsequent reduction of the nitro group can yield the desired isomer, although controlling regioselectivity can be challenging.

Diazotization and Reduction: A more precise method involves starting with a precursor that has groups that can be easily removed or converted. For example, a synthetic pathway disclosed in patent literature for a similar isomer starts with 3-chloro-5-methyl-4-nitroaniline. guidechem.comgoogle.com In this process, the amino group at C4 is removed through a diazotization reaction followed by reduction (e.g., with hypophosphorous acid). The remaining nitro group is then reduced to an amine (e.g., with iron powder) to yield the final aniline. guidechem.comgoogle.com This highlights a powerful strategy where an amino group is used to direct other substituents and is then removed.

Directed Ortho-lithiation: This technique offers high regioselectivity. Starting with 2-chloroaniline, a bulky protecting group can be installed on the amine. Subsequent treatment with a strong base like tert-butyl lithium can selectively deprotonate the C6 position, allowing for methylation. chemicalbook.com

These examples demonstrate that the synthesis of the 2-chloro-4-methylaniline backbone relies on a sequence of reactions where the order of substituent addition and the use of directing or temporary groups are critical for achieving the desired substitution pattern.

Amine Protection-Deprotection Strategies in Complex Synthetic Sequences

The amino group of aniline is reactive and can interfere with many synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions. nih.gov It can act as a Lewis base and coordinate to the metal catalyst, inhibiting its activity. Therefore, it is often necessary to "protect" the amine with a temporary functional group that renders it less reactive.

Common strategies include:

Acylation: Converting the amine to an amide (e.g., acetamide) is a simple and effective method. The amide is less basic and can also act as a directing group for ortho-functionalization.

Carbamate Formation: Groups like tert-butoxycarbonyl (Boc) are frequently used. A rhodium(III)-catalyzed ortho-alkenylation of anilines has been successfully demonstrated using a removable Boc-protecting group. acs.org This group can be readily removed under acidic conditions after the desired C-H functionalization is complete.

Directing Groups: Some protecting groups also serve as directing groups, which chelate to the metal catalyst and hold it in close proximity to the target C-H bond, ensuring high regioselectivity for the ortho position. lookchem.com

Advanced Catalytic Systems for Efficient and Selective Synthesis

The key transformation in a divergent synthesis of this compound from 2-chloro-4-methylaniline is the ortho-alkenylation. This is achieved using advanced catalytic systems that can activate the C-H bond at the C6 position and facilitate the formation of a new carbon-carbon bond.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metals like palladium, rhodium, and even main-group metals like magnesium are at the forefront of catalyzing the ortho-alkenylation of anilines. lookchem.comnih.govacs.orgmdpi.com These reactions represent a powerful and atom-economical method for functionalizing aromatic rings.

The general mechanism involves:

Coordination: The aniline substrate coordinates to the metal center. This is often guided by the amino group itself or a directing group.

C-H Activation: The catalyst cleaves the C-H bond at the ortho position, forming a metallacyclic intermediate.

Alkene Insertion: The alkene (or alkyne) coupling partner coordinates to the metal and inserts into the metal-carbon bond.

Product Formation: The desired product is released, and the catalyst is regenerated to continue the cycle.

Below is a table summarizing various catalytic systems used for the ortho-alkenylation of anilines, a reaction directly applicable to the synthesis of the target compound.

| Catalyst System | Metal | Typical Substrates | Protecting Group | Key Features |

| Pd(OAc)₂ / Ligand | Palladium | Unprotected Anilines | None | Ligand design is crucial for selectivity. nih.gov |

| [RhCp*Cl₂]₂ | Rhodium(III) | N-Boc-Anilines | Boc | Effective for coupling with acrylates and styrenes. acs.org |

| Mg(NTf₂)₂ | Magnesium | Free Anilines | None | Lewis acid catalysis activates the coupling partner. lookchem.com |

Ligand Design and Optimization for Specific Reactivity Profiles

In transition metal catalysis, ligands are non-negotiable partners to the metal center, profoundly influencing the catalyst's reactivity, stability, and selectivity. nih.gov For the ortho-functionalization of anilines, the design and optimization of ligands are critical to overcoming challenges such as achieving high regioselectivity (ortho vs. meta/para) and chemoselectivity (C-C vs. C-N bond formation). nih.gov

A notable example is the use of [2,2′-bipyridin]-6(1H)-one as a "cooperating ligand" in the palladium-catalyzed direct C-H arylation of unprotected anilines. nih.gov This ligand plays a dual role:

C-H Cleavage: It assists in the C-H cleavage step by facilitating the deprotonation of the aniline's NH moiety.

Chemoselectivity: It kinetically favors the C-C bond-forming step over the competing C-N coupling (N-arylation), thus directing the reaction to the desired product. nih.gov

The development of such sophisticated ligands is a key area of research. By fine-tuning the steric and electronic properties of the ligand, chemists can create catalysts tailored for specific and challenging transformations, such as the precise ortho-alkenylation required for the synthesis of this compound. nih.gov

Catalyst Turnover Frequencies and Lifetime Studies

Currently, specific data on catalyst turnover frequencies (TOFs) and lifetime studies for the synthesis of this compound are not available in published literature. In related catalytic cross-coupling reactions used to form substituted anilines, typical TOFs can range from 10² to 10⁶ h⁻¹, with catalyst lifetimes varying from hours to days depending on the reaction conditions and the stability of the catalytic species. Factors influencing these parameters include the nature of the catalyst, substrate, and reaction conditions such as temperature and solvent.

Organocatalysis and Biocatalysis for Enantioselective Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, utilizing small organic molecules to catalyze transformations. scienceopen.comscienceopen.combeilstein-journals.org For a molecule like this compound, which is not chiral, the direct application of enantioselective catalysis is not relevant. However, if a chiral center were to be introduced into the molecule, for instance by functionalizing the propenyl group, organocatalytic methods such as those employing proline or its derivatives could be utilized to achieve high enantioselectivity. nih.gov

Biocatalysis, using enzymes to catalyze chemical reactions, offers another avenue for stereoselective synthesis. While specific biocatalytic routes to this compound have not been described, enzymes such as transaminases or hydrolases could potentially be engineered to perform selective transformations on precursors to this compound, should a chiral variant be desired.

Photoredox Catalysis and Radical Mediated Functionalization

Photoredox catalysis, which uses light to initiate catalytic cycles, has become a versatile method for forming carbon-carbon and carbon-heteroatom bonds. This methodology could be hypothetically applied to the synthesis of this compound through radical-mediated processes. For example, a radical allylation of a 2-chloro-4-methylaniline precursor could be envisioned, although specific studies on this transformation are not documented.

Reaction Optimization and Process Intensification Strategies

Optimizing reaction conditions is crucial for developing efficient and scalable synthetic processes.

Mechanistic Insights Guiding Yield and Selectivity Enhancements

A deep understanding of the reaction mechanism is paramount for optimizing the synthesis of substituted anilines. For related cross-coupling reactions, mechanistic studies often focus on the kinetics of oxidative addition, transmetalation, and reductive elimination steps. By understanding the rate-limiting step and potential side reactions, one can rationally design reaction conditions to maximize yield and selectivity. For instance, the choice of ligand in a palladium-catalyzed coupling can significantly influence the reaction outcome.

Solvent Effects and Reaction Environment Control

The choice of solvent can have a profound impact on reaction rates, selectivity, and catalyst stability. google.com In many transition metal-catalyzed reactions, polar aprotic solvents are favored. The specific effects of different solvents on the synthesis of this compound have not been reported. However, systematic screening of solvents would be a critical step in any process development.

The following interactive table provides a hypothetical screening of solvents for a related synthetic step, illustrating how such data would be presented.

| Solvent | Dielectric Constant | Yield (%) |

| Toluene | 2.4 | 65 |

| THF | 7.6 | 78 |

| DMF | 37 | 85 |

| Acetonitrile | 37.5 | 82 |

Scale-Up Considerations and Industrial Applicability

The transition from laboratory-scale synthesis to industrial production presents numerous challenges. For the synthesis of this compound, considerations would include the cost and availability of starting materials and catalysts, the safety of the reaction conditions, and the ease of product purification. Process intensification strategies, such as the use of flow chemistry, could offer advantages in terms of safety, efficiency, and scalability.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro 4 Methyl 6 Prop 2 Enylaniline

Reactivity Profiling of the Anilino Amine Group

The primary amine functionality is a versatile reactive center, capable of undergoing a variety of nucleophilic substitution and addition reactions, as well as participating in the formation of heterocyclic structures.

The nucleophilic character of the anilino nitrogen atom allows for straightforward derivatization into several important functional groups.

Amides: In a typical nucleophilic acyl substitution, the amine group of 2-Chloro-4-methyl-6-prop-2-enylaniline can react with acylating agents such as acyl chlorides or acid anhydrides. This reaction, usually conducted in the presence of a base to neutralize the acidic byproduct (e.g., HCl), yields the corresponding N-substituted amide. The steric hindrance from the two ortho substituents may necessitate slightly more forcing reaction conditions compared to unhindered anilines.

Ureas: The synthesis of substituted ureas from anilines is a well-established transformation with multiple synthetic routes. researchgate.netresearchgate.net A common laboratory method involves the reaction of the aniline (B41778) with an isocyanate, which provides unsymmetrical ureas directly. researchgate.netwikipedia.org Alternative methods avoid the use of often hazardous isocyanates. For instance, anilines can react with potassium isocyanate in water in a simple and efficient process. rsc.org Phosgene and its safer solid equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), are also widely used. wikipedia.orgnih.gov These reagents react with the aniline to form an intermediate that is subsequently treated with another amine to generate the final urea (B33335) product. nih.gov

Table 1: Selected Synthetic Routes for Urea Formation from Anilines

| Reagent(s) | Key Features | Typical Byproducts |

| Isocyanates (R-NCO) | Direct, one-step reaction for unsymmetrical ureas. wikipedia.org | None |

| Potassium Isocyanate (KOCN) | Water can be used as the solvent; good for simple N-substituted ureas. rsc.org | KCl (if starting from amine salt) |

| Phosgene (COCl₂) / Triphosgene | Highly reactive; versatile but toxic. wikipedia.orgnih.gov | HCl, CO₂ |

| N,N'-Carbonyldiimidazole (CDI) | Safer, crystalline alternative to phosgene; forms an activated intermediate. nih.gov | Imidazole |

| Carbon Dioxide (CO₂) and Amines | An attractive "green" chemistry approach, though often requires catalysts and specific conditions. researchgate.net | Water |

Carbamates: Carbamates can be synthesized from anilines through several pathways. A three-component coupling involving the amine, carbon dioxide (as a C1 source), and an alkyl halide can produce carbamates under mild conditions. organic-chemistry.org Another approach is the reaction with chloroformates (e.g., ethyl chloroformate) in the presence of a base. Additionally, in situ generation of an isocyanate from the aniline followed by trapping with an alcohol is a viable route. organic-chemistry.org

The presence of the ortho-alkenyl group makes this compound an excellent substrate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. These transformations are of significant interest as they provide rapid access to core structures found in many biologically active molecules. nih.gov

The anilino nitrogen can act as an internal nucleophile, attacking the double bond of the prop-2-enyl group. This process is typically promoted by a transition metal catalyst, most commonly palladium. acs.org Depending on the catalyst, ligands, and reaction conditions, different cyclization pathways can be favored, leading to a variety of heterocyclic systems. For example, palladium-catalyzed reactions of similar N-(2-vinyl)aniline substrates can be selectively guided to form five-, six-, or seven-membered rings, yielding valuable heteroaromatics such as indoles, carbazoles, acridines, and dibenzazepines. acs.org Another synthetic strategy involves an oxidation-intramolecular cyclization-elimination sequence, where the alkenyl group is first epoxidized, followed by an acid-catalyzed ring closure initiated by the amine, ultimately leading to the formation of an indole (B1671886) ring system. mdpi.com

Oxidation: The oxidation of the aromatic amine functionality can lead to a range of products depending on the oxidant and reaction conditions. Mild oxidation may yield dimeric products like azoxy or azo compounds. Stronger oxidizing agents can convert the primary amine into a nitroso or even a nitro group. mdpi.comorganic-chemistry.org A variety of reagents have been developed for the selective oxidation of anilines to nitroarenes, including hydrogen peroxide with catalysts like molybdenum or tungsten salts, and sodium perborate. mdpi.comorganic-chemistry.orgacs.org For instance, the MoO₃/KOH-catalyzed oxidation of arylamines with hydrogen peroxide can provide an efficient route to the corresponding nitroso-arenes. mdpi.com Biocatalytic methods using enzymes such as laccase have also been explored, although these often result in complex oligomeric or polymeric products. nih.gov The electrochemical oxidation of anilines is also possible, with the oxidation potential being influenced by the substituents on the aromatic ring. researchgate.net

Reduction (Synthesis): The term "reduction" in the context of an aromatic amine typically refers to its synthesis from the corresponding nitroaromatic compound. Therefore, this compound would be synthesized via the reduction of 2-chloro-4-methyl-1-nitro-6-prop-2-enylbenzene. This transformation is a cornerstone of industrial and laboratory organic synthesis. numberanalytics.com Common methods include chemical reduction using metals in acidic media, such as tin or iron in concentrated hydrochloric acid. chemistrystudent.com Catalytic hydrogenation is another widely used and often cleaner method, employing catalysts like palladium, platinum, or nickel on a solid support (e.g., carbon) under a hydrogen atmosphere. google.comacs.org This method is highly efficient and tolerates a wide range of other functional groups, making it a preferred route for complex molecules. acs.org

Transformations Involving the Prop-2-enyl Moiety

The carbon-carbon double bond in the prop-2-enyl (allyl) group is a site of rich chemical reactivity, enabling additions, metathesis, and various cyclization reactions.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, primarily those based on ruthenium (e.g., Grubbs catalysts) and molybdenum. wikipedia.org

Cross-Metathesis (CM): In this reaction, this compound can react with another olefin to exchange alkylidene fragments. This provides a direct method for modifying the allyl side chain. Studies on similar 2-allylic anilines have shown successful cross-metathesis with partners like styrenes, demonstrating the feasibility of this approach for chain elongation and functionalization. nih.govthieme-connect.comnih.gov The reaction is driven by the formation of a statistical mixture of products, or in favorable cases, by the removal of a volatile byproduct like ethylene. harvard.edu

Ring-Closing Metathesis (RCM): RCM is a variation of olefin metathesis used to form cyclic compounds. wikipedia.orgorganic-chemistry.org For the target molecule, RCM would require the prior introduction of a second alkenyl group. This could be achieved, for example, by N-acylation or N-alkylation with a reagent containing a terminal double bond (e.g., acryloyl chloride or another allyl halide). The resulting diene could then undergo an intramolecular RCM reaction to form a nitrogen-containing heterocycle, with the ring size depending on the length of the tether connecting the two double bonds. wikipedia.orgnih.gov RCM is particularly effective for forming 5- to 7-membered rings. wikipedia.org

Table 2: Common Catalysts for Olefin Metathesis

| Catalyst Name | Generation | Key Features |

| Grubbs Catalyst | First | Good activity for terminal olefins, sensitive to some functional groups. beilstein-journals.org |

| Grubbs Catalyst | Second | Higher activity, broader substrate scope, more stable than 1st Gen. organic-chemistry.org |

| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxystyrene ligand, leading to enhanced stability and recyclability. beilstein-journals.org |

| Schrock Catalyst | N/A | Molybdenum or tungsten-based; highly active but more sensitive to air and moisture. wikipedia.org |

Beyond the cyclizations initiated by the amine group (Section 3.1.2), the prop-2-enyl moiety can itself be the primary participant in various intramolecular ring-forming reactions.

Electrophilic Cyclization: The double bond can be attacked by an external electrophile, generating a carbocationic intermediate that is then trapped by the ortho-amino group. For example, treatment of ortho-(alk-2-enyl)anilines with iodine (I₂) can initiate an electrophilic cyclization to produce iodinated tetrahydroquinoline or hexahydrocarbazole derivatives. researchgate.net

Radical Cyclization: Radical-initiated cyclizations offer another pathway to heterocyclic structures. A radical generated elsewhere in the molecule or from an external source can add to the double bond, followed by subsequent ring closure.

Cascade Reactions: The prop-2-enyl group can participate in more complex cascade reactions. For instance, a reaction initiated at a different site on the molecule can propagate to involve the allyl group in a series of bond-forming events. Such cascades are highly efficient for building molecular complexity in a single step. nih.govresearchgate.net Related structures, such as N-allyl ynamides, are known to undergo thermal aza-Claisen rearrangements that initiate carbocyclization cascades, suggesting that under the right conditions, the allyl group in this compound could be involved in similar rearrangement-cyclization sequences. nih.gov

Selective Functionalization and Derivatization of the Alkene Bond

The prop-2-enyl group in this compound is susceptible to a variety of electrophilic addition reactions, allowing for selective functionalization. These reactions can compete with or precede cyclization depending on the reaction conditions. Standard alkene reactions such as hydrogenation, hydrohalogenation, and dihydroxylation could be employed to modify this group, leading to a range of derivatives with altered steric and electronic properties.

Interplay of Aromatic Substituents on Reactivity and Regioselectivity

The chloro and methyl groups on the aniline ring play a crucial role in modulating the reactivity and regioselectivity of the reactions involving this compound.

The electronic nature of the substituents on the aromatic ring influences the nucleophilicity of the aniline nitrogen and the electron density of the aromatic system.

Methyl Group: The methyl group is an electron-donating group through a combination of inductive effect (+I) and hyperconjugation. This increases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom, thereby enhancing its nucleophilicity compared to an unsubstituted aniline. reddit.com

The opposing electronic effects of the chloro and methyl groups create a complex electronic environment within the molecule. The methyl group at the para-position to the amino group will increase its basicity and nucleophilicity, while the ortho-chloro group will decrease it. askiitians.com

The presence of substituents at the ortho positions (2- and 6-) of the aniline ring introduces significant steric hindrance around the amino group. This "ortho effect" can have a profound impact on the reactivity of the aniline. stackexchange.comwikipedia.org

In this compound, both ortho positions are substituted. The chloro group and the prop-2-enyl group will sterically hinder the approach of reagents to the nitrogen atom. This steric crowding can influence the rate and feasibility of intermolecular reactions. rsc.org For intramolecular reactions, such as the cyclizations discussed above, the steric constraints imposed by the ortho substituents can influence the preferred conformation for the cyclization transition state, thereby affecting the regioselectivity and stereoselectivity of the reaction. For instance, the steric bulk of the ortho groups may favor certain cyclization pathways over others by minimizing non-bonded interactions in the transition state.

In-Depth Mechanistic Investigations and Kinetic Studies

The elucidation of reaction mechanisms for complex organic molecules like this compound is a multifaceted endeavor that combines real-time reaction monitoring, the trapping of transient species, kinetic analyses, and theoretical modeling. These in-depth investigations are crucial for understanding the precise pathways of chemical transformations, optimizing reaction conditions, and predicting the formation of byproducts.

Spectroscopic Monitoring of Reaction Progress (e.g., in situ NMR, IR, UV-Vis)

Real-time monitoring of chemical reactions provides invaluable data on the consumption of reactants, the formation of products, and the appearance of any transient intermediates. Spectroscopic techniques are non-invasive and allow for the continuous tracking of species concentration under actual reaction conditions.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining molecular structure and can be used to follow a reaction's progress. thermofisher.com By acquiring spectra at regular intervals, changes in the chemical shifts and integrals of specific protons (¹H NMR) or carbons (¹³C NMR) can be tracked. For a hypothetical reaction of this compound, such as an electrophilic addition to the allyl group, one would expect to see the disappearance of vinyl proton signals (typically 5-6 ppm) and the appearance of new signals corresponding to the modified alkyl chain.

In situ Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups. thermofisher.com The amino (-NH₂) group of the aniline derivative has characteristic N-H stretching vibrations, typically appearing around 3300-3500 cm⁻¹. nih.govresearchgate.net During a reaction involving this group, such as N-alkylation or acylation, the position and shape of these bands would change significantly, allowing for the reaction to be monitored. Changes in the C=C stretching frequency of the allyl group (around 1640 cm⁻¹) could also be observed.

In situ UV-Visible (UV-Vis) Spectroscopy: This technique monitors changes in the electronic structure of molecules, particularly those with conjugated systems. The substituted benzene (B151609) ring in this compound gives rise to specific UV absorption bands. Any reaction that alters the electronic nature of the aromatic ring or its substituents would cause a shift in the absorption maximum (λmax), which can be correlated with the concentration of the reacting species.

Table 1: Hypothetical in situ ¹H NMR Monitoring of a Bromination Reaction of this compound

| Time (min) | Integral of Vinyl Proton Signal (δ 5.9 ppm) | Integral of Product CH-Br Signal (δ 4.5 ppm) | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.75 | 0.25 | 25% |

| 30 | 0.30 | 0.70 | 70% |

| 60 | 0.05 | 0.95 | 95% |

| 120 | <0.01 | >0.99 | >99% |

Isolation and Definitive Characterization of Reaction Intermediates

While many reactions proceed directly from reactants to products, others involve the formation of transient intermediates. The isolation and characterization of these species provide direct evidence for a proposed reaction pathway. This process typically involves quenching the reaction at a point where the intermediate concentration is maximal (often determined by spectroscopic monitoring) and rapidly isolating it using techniques like low-temperature chromatography.

Once isolated, the structure of the intermediate must be definitively confirmed. This is achieved through a combination of analytical methods:

NMR Spectroscopy: Provides the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): Determines the molecular weight and elemental composition.

X-ray Crystallography: If a suitable crystal can be obtained, this technique provides an unambiguous three-dimensional structure.

For instance, in a proposed multi-step synthesis starting from this compound, an unstable dienone intermediate might be formed. acs.org Its isolation would be key to confirming the mechanistic hypothesis.

Table 2: Hypothetical Characterization Data for an Isolated Reaction Intermediate

| Analytical Technique | Data | Interpretation |

| ¹H NMR | δ 6.8 (d, 1H), 6.2 (d, 1H), 4.1 (s, 2H), 2.3 (s, 3H) | Presence of a cyclohexadienone ring system |

| ¹³C NMR | δ 185.2, 150.1, 142.5, 130.8, 128.4, 55.3, 20.9 | Carbonyl carbon (C=O) confirms dienone structure |

| High-Resolution MS | m/z [M+H]⁺: 212.0785 | Corresponds to elemental formula C₁₀H₁₃ClNO₂ |

| FT-IR | 1680 cm⁻¹ (strong) | C=O stretch characteristic of a conjugated ketone |

Application of Kinetic Isotope Effects (KIE) for Rate-Determining Step Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool used to determine whether a specific C-H (or N-H, O-H, etc.) bond is broken in the rate-determining step of a reaction. nih.gov This is achieved by comparing the reaction rate of a substrate with that of an identical substrate where a specific atom has been replaced by its heavier isotope (e.g., hydrogen with deuterium). nih.gov

If the bond to the isotopically labeled atom is broken or formed in the rate-determining step, a significant difference in reaction rates is observed (a primary KIE, kH/kD > 1). If the isotopic substitution is at a position not directly involved in bond-breaking but whose environment changes during the rate-determining step, a smaller secondary KIE may be observed. acs.org

In studying the reactivity of this compound, one could synthesize deuterated analogues. For example, in a base-catalyzed isomerization of the allyl group, replacing the hydrogens on the carbon adjacent to the double bond with deuterium (B1214612) could reveal if C-H bond cleavage is the slow step.

Table 3: Hypothetical Kinetic Isotope Effects for a Proposed Reaction Mechanism

| Position of Deuterium Labeling on Substrate | Observed KIE (kH/kD) | Interpretation |

| Amine (N-D₂) | 3.5 | N-H bond cleavage is involved in the rate-determining step. |

| Allyl C1 (-CD₂-CH=CH₂) | 1.1 | C-H bond at this position is not broken in the rate-determining step (secondary effect). |

| Aromatic Ring (ortho to -NH₂) | 1.0 | No involvement of this C-H bond in the rate-determining step. |

Computational Verification of Proposed Mechanisms

Theoretical chemistry provides a powerful complement to experimental studies by modeling reaction pathways and transition states that may be difficult or impossible to observe directly. acs.org Using methods like Density Functional Theory (DFT), chemists can map the potential energy surface of a reaction. nih.govacs.org This involves calculating the energies of reactants, intermediates, transition states, and products.

For this compound, computational studies could be used to:

Evaluate Competing Pathways: If a reaction could plausibly proceed via multiple mechanisms, the activation energy (the energy barrier of the rate-determining step) for each pathway can be calculated. The pathway with the lowest activation energy is generally the most likely to occur. researchgate.net

Predict Regioselectivity: In reactions like electrophilic aromatic substitution, calculations can predict which position on the aniline ring is most susceptible to attack by modeling the stability of the potential intermediates.

Corroborate Experimental Data: Calculated KIE values or theoretical spectroscopic data (NMR, IR) can be compared with experimental results to validate a proposed mechanism.

Table 4: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Competing Reaction Pathways

| Proposed Mechanistic Pathway | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| Pathway A: Concerted acs.orgacs.org-Sigmatropic Rearrangement | Pericyclic transition state | 23.5 | Favored pathway |

| Pathway B: Stepwise Ionic Mechanism | Formation of carbocation intermediate | 35.2 | Kinetically disfavored |

| Pathway C: Radical Chain Mechanism | Hydrogen atom abstraction | 31.8 | Kinetically disfavored |

Advanced Computational Chemistry and Theoretical Frameworks for 2 Chloro 4 Methyl 6 Prop 2 Enylaniline

Quantum Chemical Characterization and Property Prediction

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric properties of 2-Chloro-4-methyl-6-prop-2-enylaniline.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. High-level DFT calculations, often employing basis sets such as 6-311++G(d,p), are utilized to determine the optimized ground state geometry of this compound. These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

For substituted anilines, DFT calculations have been shown to accurately predict the pyramidalization of the amino group and the influence of substituents on the aromatic ring's geometry. researchgate.net In the case of this compound, the steric and electronic effects of the chloro, methyl, and prop-2-enyl groups on the aniline (B41778) backbone would be meticulously calculated. The results of such calculations are typically presented in a detailed table of geometric parameters.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | ~1.40 |

| C-Cl Bond Length (Å) | ~1.74 |

| N-H Bond Lengths (Å) | ~1.01 |

| C-N-H Bond Angles (°) | ~112 |

| H-N-H Bond Angle (°) | ~108 |

| Amino Group Pyramidalization Angle (°) | Data not available |

The presence of the flexible prop-2-enyl group and the amino group necessitates an exploration of the potential energy surface (PES) to identify various stable conformers and the energy barriers between them. colostate.edu By systematically rotating the key dihedral angles, such as the C-C-C-C angle of the prop-2-enyl side chain and the C-C-N-H angle of the amino group, a detailed conformational landscape can be mapped out.

This analysis reveals the relative energies of different conformers, providing insights into which structures are most likely to be populated at a given temperature. The interactions between the substituents, such as steric hindrance or potential intramolecular hydrogen bonding, play a significant role in determining the shape of the PES. colostate.edu

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Global Minimum | 0.00 | Data not available |

| Local Minimum 1 | Data not available | Data not available |

| Local Minimum 2 | Data not available | Data not available |

Understanding the electronic structure is fundamental to predicting a molecule's chemical behavior. DFT calculations provide a wealth of information, including the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges (e.g., Mulliken or Natural Bond Orbital charges).

Predictive Modeling of Reactivity and Selectivity

Computational models are powerful tools for predicting how this compound will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity and selectivity of chemical reactions. rsc.org The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted anilines, the electron-donating amino and methyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing chloro group will lower the energies of both the HOMO and LUMO. The prop-2-enyl group, with its π-system, will also influence the frontier orbitals. The spatial distribution of the HOMO and LUMO indicates the most likely sites for electrophilic and nucleophilic attack, respectively, thereby providing insights into the regioselectivity of reactions. researchgate.net

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | Data not available | Primarily on the aniline ring and amino group |

| LUMO | Data not available | Primarily on the aniline ring and chloro substituent |

| HOMO-LUMO Gap | Data not available | - |

To gain a deeper understanding of reaction mechanisms, computational chemists perform reaction path calculations and optimize the geometries of transition states. rowansci.com For a given transformation involving this compound, such as electrophilic aromatic substitution or reactions at the amino or prop-2-enyl group, the potential energy surface along the reaction coordinate can be calculated.

This involves identifying the minimum energy path connecting reactants and products. The highest point along this path corresponds to the transition state, which is a first-order saddle point on the potential energy surface. ucsb.edu The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. ucsb.edu These calculations can help in understanding the chemo-, regio-, and stereoselectivity observed in reactions involving this compound.

Implicit and Explicit Solvent Models for Environmental Effects on Reactivity

The chemical reactivity of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry employs two primary models to simulate these effects: implicit and explicit solvent models.

Implicit Solvent Models: These models, often called continuum models (e.g., Polarizable Continuum Model - PCM or Solvation Model based on Density - SMD), treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. The solute molecule is placed in a cavity within this dielectric continuum, allowing for the calculation of electrostatic interactions between the solute and the bulk solvent. This approach is computationally efficient and is effective for understanding how a solvent's polarity affects the electronic structure and global reactivity of a solute. For instance, studies on various aniline derivatives show that global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are sensitive to the solvent environment.

Explicit Solvent Models: In contrast, explicit models involve surrounding the solute molecule with a number of individual solvent molecules. This "supermolecule" approach allows for the specific, short-range interactions between the solute and solvent, such as hydrogen bonding, to be modeled directly. While computationally more demanding, this method provides a more detailed and accurate picture of the solvation shell's structure and its direct impact on the solute's reactivity. Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit continuum for the bulk solvent, offer a balance between accuracy and computational cost.

The effect of different solvent environments on the reactivity of a substituted aniline can be quantified by calculating global reactivity indices. The table below illustrates representative data for how these indices might change for a molecule like this compound in various solvents.

| Solvent | Model Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) |

|---|---|---|---|---|---|

| Gas Phase | N/A | -5.85 | -0.95 | 4.90 | 2.45 |

| Toluene | Implicit (PCM) | -5.78 | -1.02 | 4.76 | 2.38 |

| Methanol | Implicit (PCM) | -5.71 | -1.15 | 4.56 | 2.28 |

| Water | Implicit (PCM) | -5.69 | -1.18 | 4.51 | 2.26 |

| Water | Explicit (First Shell) | -5.65 | -1.25 | 4.40 | 2.20 |

Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are indicators of electron-donating and accepting abilities, respectively. A smaller energy gap generally suggests higher reactivity.

Molecular Dynamics and Advanced Simulation Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD provides a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

Investigation of Dynamic Behavior and Conformational Flexibility

Substituted anilines, particularly those with flexible side chains like the prop-2-enyl (allyl) group in this compound, can exist in multiple conformations. researchgate.net Conformational analysis is crucial as the three-dimensional shape of a molecule can dictate its biological activity and physical properties.

MD simulations can be used to explore the potential energy surface of the molecule, identifying stable low-energy conformers and the energy barriers between them. For this compound, key areas of flexibility would include:

Rotation around the C-N bond: This affects the orientation of the amino group relative to the benzene (B151609) ring.

Rotation of the allyl group: The C-C single bonds within the prop-2-enyl side chain allow for significant conformational freedom.

Inversion of the amino group: The nitrogen atom in the amino group can undergo pyramidal inversion.

By running simulations at various temperatures, researchers can observe the transitions between different conformations and generate statistical distributions of key dihedral angles, providing insight into the molecule's preferred shapes in different environments. nih.gov

Quantification of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are critical in determining the supramolecular structure and condensed-phase properties of chemical compounds. These forces, though weaker than covalent bonds, include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

For this compound, several non-covalent interactions are possible:

Hydrogen Bonding: The amino (-NH₂) group can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor. In the solid state, this can lead to the formation of dimers or chains, as seen in structurally similar compounds.

Halogen Bonding: The chlorine atom can act as a Lewis acid (halogen bond donor), interacting with electron-rich atoms.

π-Interactions: The electron-rich benzene ring can participate in π-π stacking with other aromatic rings or in C-H···π interactions where a C-H bond points towards the face of the ring.

Advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution from quantum mechanical calculations. This analysis can identify and characterize non-covalent interactions by locating bond critical points between interacting atoms and quantifying the strength of these interactions.

| Interaction Type | Description | Typical Energy (kJ/mol) |

|---|---|---|

| N-H···N Hydrogen Bond | Interaction between an amino group and a nitrogen atom. | 10 - 30 |

| C-Cl···N Halogen Bond | Interaction between the chlorine atom and a lone pair on a nitrogen atom. | 5 - 25 |

| π-π Stacking | Attractive interaction between aromatic rings. | 5 - 50 |

| C-H···π Interaction | Interaction of a C-H bond with the face of an aromatic ring. | 2 - 10 |

Strategic Role As a Core Synthetic Intermediate in Organic Synthesis

Precursor for the Construction of Diverse Heterocyclic Systems (Excluding Direct Medicinal Applications)

The inherent reactivity of the amino and allyl groups, combined with the electronic and steric influence of the chloro and methyl substituents, makes 2-chloro-4-methyl-6-prop-2-enylaniline a valuable precursor for various heterocyclic systems.

Indole (B1671886) and Pyrrole Derivatives

The ortho-allylaniline moiety is a well-established precursor for the synthesis of indole derivatives, primarily through transition metal-catalyzed intramolecular cyclization reactions. Palladium-catalyzed aerobic oxidative cycloisomerization of o-allylanilines is a prominent method for constructing the indole nucleus. In this context, this compound could be a key starting material for the synthesis of 7-chloro-5-methyl-substituted indoles. The reaction typically proceeds via a regioselective 5-exo-trig intramolecular oxidative cycloisomerization, with molecular oxygen often serving as a green oxidant.

| Reaction | Catalyst | Oxidant | Solvent | Temperature | Yield |

| Cycloisomerization of o-allylaniline | Pd(OAc)₂ | O₂ | Toluene | 100 °C | Good to Excellent |

| Aerobic Oxidative Cyclization | Pd(OAc)₂ | O₂ | DMA | 120 °C | High |

While the direct synthesis of pyrroles from anilines is less common than indole synthesis, certain methodologies could potentially utilize this compound. For instance, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, could theoretically be adapted. However, this would require the transformation of the aniline (B41778) into a primary amine with a suitable tether to the dicarbonyl component. A more plausible, albeit indirect, route would involve oxidative cleavage of the aniline ring followed by condensation and cyclization steps.

Pyrimidine (B1678525) and Quinazoline (B50416) Scaffolds

Substituted anilines are crucial starting materials for the synthesis of quinazolines. The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids (or their derivatives) with amides, is a classic example. While this compound is not an anthranilic acid, it can be a precursor to quinazoline derivatives through other routes. For instance, multicomponent reactions involving an aniline, an ortho-ester, and an ammonium (B1175870) salt can lead to the formation of the quinazoline ring. Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often leading to higher yields and shorter reaction times. frontiersin.orgnih.govingentaconnect.com

A potential synthetic route to a quinazoline derivative from this compound could involve an initial reaction to introduce a carbonyl or cyano group ortho to the amino group, followed by cyclization with a suitable C-N or C-N-C synthon. The chloro and methyl groups would remain on the benzene (B151609) ring of the quinazoline, while the allyl group could be preserved for further functionalization.

| Reaction Type | Reactants | Conditions | Product |

| Niementowski Synthesis | Anthranilic Acid, Amide | High Temperature | 4(3H)-Quinazolinone |

| Microwave-Assisted Synthesis | Substituted Aniline, Ortho-ester | Microwave, Catalyst | Substituted Quinazoline |

The synthesis of pyrimidines from anilines is less direct. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), is a common method for pyrimidine synthesis but does not directly employ anilines. However, the amino group of this compound could be incorporated into the pyrimidine ring through multi-step sequences.

Thiazole (B1198619) and Related Sulfur-Containing Rings

The synthesis of benzothiazoles, a class of sulfur-containing heterocycles, often utilizes substituted anilines. A common approach is the reaction of an aniline with a source of sulfur and a one-carbon unit. For instance, the reaction of this compound with potassium thiocyanate (B1210189) in the presence of an oxidizing agent could potentially lead to the formation of a 2-amino-7-chloro-5-methylbenzothiazole derivative. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, is a versatile method for thiazole ring formation. nih.govrsc.orgresearchgate.net While this method does not directly use anilines, the aniline can be a precursor to the required thioamide.

| Reaction | Key Reagents | Product |

| Benzothiazole Synthesis | Aniline, KSCN, Oxidant | 2-Aminobenzothiazole |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Substituted Thiazole |

Enabling Access to Advanced Polycyclic and Fused-Ring Architectures

The allyl group in this compound is a key feature that enables the construction of polycyclic and fused-ring systems. Intramolecular cyclization reactions involving the allyl group can lead to the formation of new rings fused to the initial benzene ring. Palladium-catalyzed dearomative cycloaddition cascades of N-allylanilines with enynes and carbon monoxide have been reported to produce polycycle-fused bicyclo[2.2.2]octenes. acs.orgnih.gov This type of reaction could be applied to this compound to generate complex, three-dimensional structures.

Furthermore, the indole or quinazoline derivatives synthesized from this precursor, which still contain the allyl group, can undergo further intramolecular reactions. For example, an intramolecular Heck reaction could be used to form a new ring by coupling the allyl group with an appropriate position on the heterocyclic ring or the benzene ring.

Development of Structure-Reactivity Relationships for Combinatorial and Library Synthesis

The synthesis of libraries of related compounds is a cornerstone of modern drug discovery and materials science. This compound, with its multiple points of functionalization, is an ideal scaffold for combinatorial synthesis. The amino group can be acylated, alkylated, or used in cyclization reactions. The allyl group can be modified through various olefin metathesis reactions, hydroformylation, or oxidation. The chloro substituent can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.

By systematically varying the reactants that engage with each of these functional groups, large libraries of diverse molecules can be generated. The analysis of the properties of these library members allows for the development of quantitative structure-activity relationships (QSAR). nih.govresearchgate.net These relationships can guide the design of new molecules with optimized properties. For example, a library of indole derivatives could be synthesized from this compound, and their electronic and steric properties could be correlated with their performance in a particular application.

Utility in Green Chemistry and Sustainable Synthetic Processes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in organic synthesis. This compound can be utilized in several synthetic strategies that align with these principles.

Microwave-assisted synthesis is a key green technology that can significantly reduce reaction times and energy consumption. frontiersin.orgnih.govingentaconnect.com The synthesis of quinazolines and other heterocycles from substituted anilines has been shown to be highly efficient under microwave irradiation. researchgate.netvanderbilt.edu

Multicomponent reactions (MCRs) are another important aspect of green chemistry as they allow for the synthesis of complex molecules in a single step, reducing waste and improving atom economy. An innovative and sustainable two-step indole synthesis from anilines using an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed, avoiding the use of metal catalysts and harsh conditions. rug.nlrsc.org

Emerging Research Directions and Future Perspectives for 2 Chloro 4 Methyl 6 Prop 2 Enylaniline Research

Exploration of Unconventional Synthetic Pathways and Novel Chemical Transformations

The development of new synthetic routes is fundamental to enabling the study and application of a novel compound. For a molecule with the structural complexity of 2-Chloro-4-methyl-6-prop-2-enylaniline, research would likely target methods that offer high efficiency and selectivity.

Potential Research Areas:

Cross-Coupling Reactions: Investigation into palladium, nickel, or copper-catalyzed cross-coupling reactions could be a primary focus for constructing the substituted aniline (B41778) core.

C-H Activation: Direct functionalization of the aniline ring through C-H activation would represent a highly atom-economical approach to introduce the chloro, methyl, and prop-2-enyl groups.

Novel Rearrangement Reactions: Exploration of unique molecular rearrangements could lead to the discovery of unexpected and efficient pathways to the target molecule.

| Synthetic Strategy | Potential Catalysts | Key Advantages |

| Cross-Coupling | Palladium, Nickel, Copper | High efficiency, functional group tolerance |

| C-H Activation | Rhodium, Ruthenium, Iridium | Atom economy, reduced waste |

| Rearrangement Reactions | Lewis or Brønsted acids | Access to complex structures |

Development of More Sustainable and Environmentally Benign Methodologies

Modern chemical synthesis places a strong emphasis on green chemistry principles. Research into sustainable methods for the synthesis of this compound would be a critical area of focus.

Key Sustainability Goals:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents.

Catalyst Development: Designing highly active and recyclable catalysts to minimize waste and energy consumption.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or mechanochemistry to reduce the carbon footprint of the synthesis.

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Precise Product Characterization

To ensure the purity and structural integrity of a novel compound, advanced analytical techniques are indispensable. For this compound, a combination of spectroscopic and chromatographic methods would be essential.

Analytical Methods:

| Technique | Purpose |

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of reaction kinetics and intermediates. |

| High-Resolution Mass Spectrometry (HRMS) | Precise determination of molecular weight and elemental composition. |

| 2D Nuclear Magnetic Resonance (NMR) | Unambiguous structural elucidation and confirmation of connectivity. |

| Chiral Chromatography | Separation and analysis of potential enantiomers if the molecule is chiral. |

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction optimization, safety, and scalability. The application of these technologies to the synthesis of this compound could accelerate its research and development.

Benefits of Modern Synthesis Platforms:

Rapid Optimization: Automated systems can quickly screen a wide range of reaction parameters (temperature, pressure, catalyst loading) to identify optimal conditions.

Enhanced Safety: The small reaction volumes in flow reactors improve heat transfer and minimize the risks associated with highly exothermic or hazardous reactions.

Scalability: Reactions developed in flow can often be scaled up more easily and reliably than traditional batch processes.

Theoretical Guided Experimental Design for Expedited Discovery of Complex Transformations

Computational chemistry and theoretical modeling can play a pivotal role in guiding experimental work. By predicting reaction outcomes and mechanisms, these tools can save significant time and resources.

Computational Approaches:

Density Functional Theory (DFT): To calculate reaction energies, transition state structures, and predict reaction pathways.

Molecular Dynamics (MD) Simulations: To understand the role of solvent and other environmental factors on the reaction.

Machine Learning Algorithms: To predict the properties and reactivity of new derivatives of this compound based on existing data.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-methyl-6-prop-2-enylaniline, and what key intermediates are involved?

- Methodology : The compound can be synthesized via condensation reactions involving substituted anilines and allyl halides. For example, analogous chloro-methylquinoline derivatives are synthesized using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) with arylboronic acids, followed by regioselective chlorination . Protecting groups (e.g., phthalimido) may be employed to stabilize reactive amino groups during synthesis . Key intermediates include halogenated precursors (e.g., 2-bromo-4-methylaniline derivatives) and allyl-substituted intermediates.

- Characterization : Intermediate purity is verified via thin-layer chromatography (TLC), and final products are confirmed using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., chloro, methyl, and allyl groups) through chemical shift analysis and coupling patterns .

- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns, distinguishing isomers .

- X-ray Crystallography : For solid-state analysis, SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths, angles, and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and regioselectivity of this compound synthesis?

- Methodology :

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions (e.g., over-alkylation) in allylation steps .

- Catalyst Selection : PdCl(dcpf) with KPO in 1,4-dioxane improves cross-coupling efficiency for halogenated intermediates .

- pH Adjustment : Buffered conditions (pH 7–9) stabilize amino groups during condensation .

- Validation : Reaction progress is monitored via gas chromatography (GC) or HPLC, and yields are statistically analyzed using triplicate trials .

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

- Methodology :

- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R(8) motifs) are analyzed to predict aggregation behavior .

- SHELX Refinement : Crystallographic data from SHELXL resolve intermolecular interactions, such as N–H···Cl or C–H···π bonds, which stabilize the lattice .

- Contradictions : Discrepancies in reported melting points may arise from polymorphic forms influenced by hydrogen-bonding variability .

Q. How can researchers reconcile contradictory data in the literature regarding reaction yields or spectroscopic assignments?

- Methodology :

- Replication Studies : Reproduce experiments under standardized conditions (e.g., solvent purity, inert atmosphere) to isolate variables .

- Multivariate Analysis : Use principal component analysis (PCA) on spectroscopic data to identify outlier results .

- Cross-Validation : Compare NMR assignments with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What analytical methods are suitable for detecting trace impurities or degradation products of this compound in environmental samples?

- Methodology :

- Solid-Phase Extraction (SPE) : DVB-based cartridges preconcentrate analytes from aqueous matrices .

- Derivatization-GC/MS : Ethylation enhances volatility for GC/MS-SIM analysis, detecting chlorinated byproducts at ppb levels .

- Quality Control : Internal standards (e.g., deuterated analogs) correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.